[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Overview
Description
TG 100801 Hydrochloride is a prodrug that generates TG 100572 through de-esterification. TG 100572 is a multi-targeted kinase inhibitor that inhibits receptor tyrosine kinases and Src kinases. TG 100801 Hydrochloride is primarily developed for the treatment of age-related macular degeneration and other back-of-the-eye diseases, including diabetic macular edema and proliferative diabetic retinopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: TG 100801 Hydrochloride is synthesized by derivatizing a phenolic moiety in TG 100572 to yield an ester. This esterification process involves the reaction of TG 100572 with appropriate reagents under controlled conditions to form TG 100801 .
Industrial Production Methods: The industrial production of TG 100801 Hydrochloride involves large-scale esterification reactions followed by purification processes to ensure high purity and stability. The compound is then converted to its hydrochloride salt form for enhanced solubility and stability .
Chemical Reactions Analysis
Types of Reactions: TG 100801 Hydrochloride undergoes de-esterification to produce the active compound TG 100572. This reaction is facilitated by esterases present in mammalian tissues .
Common Reagents and Conditions:
De-esterification: Esterases are the primary reagents that catalyze the conversion of TG 100801 to TG 100572.
Esterification: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to form the ester.
Major Products:
Scientific Research Applications
Mechanism of Action
TG 100801 Hydrochloride is a prodrug that, upon topical administration, is converted to TG 100572. TG 100572 inhibits receptor tyrosine kinases and Src kinases, which play crucial roles in angiogenesis, inflammation, and vascular permeability. The inhibition of these kinases leads to reduced retinal leakage, choroidal neovascularization, and inflammation .
Comparison with Similar Compounds
Other Multi-Targeted Kinase Inhibitors: Compounds such as sunitinib and sorafenib, which also inhibit multiple kinase targets involved in angiogenesis and tumor growth.
Uniqueness: TG 100801 Hydrochloride is unique due to its prodrug nature, allowing for topical administration and localized activation in the eye. This reduces systemic exposure and potential side effects compared to other multi-targeted kinase inhibitors .
Properties
IUPAC Name |
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKPMDUDFMWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647594 | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018069-81-2 | |
Record name | TG-100801 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018069812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TG-100801 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFJ9GB4R1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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